2-bromo-N-cyclohexylpropanamide
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Description
2-bromo-N-cyclohexylpropanamide is a chemical compound that belongs to the group of amide derivatives. It has a CAS Number of 94318-82-8 and a molecular weight of 234.14 .
Molecular Structure Analysis
The molecular formula of this compound is C9H16BrNO . It contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 secondary amide (aliphatic) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Photochemical Reactions and Synthesis
- Intramolecular Photocyclization : A study explored the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, leading to dehydrobromination, cyclization, and bromo-migration products. This work demonstrates the compound's utility in generating complex cyclic structures through photochemical pathways (Nishio et al., 2005).
- Synthetic Applications : Another study reviews the advancements in the use of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes, highlighting their significance in palladium-catalyzed cross-coupling reactions. This underscores the importance of brominated compounds in constructing biologically and materially significant compounds (Ghosh & Ray, 2017).
Solubility and Solvent Effects
- Solubility Studies : The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents was determined, providing insight into the solubility characteristics of brominated compounds. This research is crucial for understanding the solvent-dependent behavior of such compounds in chemical reactions and formulations (Li et al., 2019).
Chemical Synthesis
- Formation of Pyrrole Derivatives : A method was developed to convert 2-(2-bromoallyl)-1,3-dicarbonyl compounds into β-enamino, β-hydrazino esters, and ketones, which are then cyclized to form 1,2,3,5-tetrasubstituted pyrroles. This showcases the role of brominated intermediates in the synthesis of heterocyclic compounds (Demir et al., 2002).
Antimicrobial Activity
- Although not directly related to "2-bromo-N-cyclohexylpropanamide," the synthesis and antimicrobial activity of similar brominated compounds, such as 2-chloro(bromo)-(2-methyl)-3-arylpropanamides, were investigated. These compounds showed low antimicrobial activity, indicating the potential for structural modification to enhance bioactivity (Grishchuk et al., 2013).
Properties
IUPAC Name |
2-bromo-N-cyclohexylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYATVAAOOEQOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586149 |
Source
|
Record name | 2-Bromo-N-cyclohexylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94318-82-8 |
Source
|
Record name | 2-Bromo-N-cyclohexylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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